

Comparative Docking Analysis of Chromone Derivatives as Anticancer Agents

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Compound of Interest

Compound Name: 6,7-Dimethylchromone

Cat. No.: B3257415

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A note on the requested topic: Extensive research did not yield specific comparative docking studies for **6,7-Dimethylchromone**. Therefore, this guide provides a comprehensive comparison of a series of closely related and novel chromone congeners, based on a study investigating their potential as anticancer agents through the inhibition of Cyclin-Dependent Kinase 4 (CDK4). This analysis is designed for researchers, scientists, and drug development professionals to understand the structure-activity relationships and binding interactions of this class of compounds.

Quantitative Data Summary

The following table summarizes the molecular docking results for a selection of the most active chromone derivatives against the CDK4 enzyme. The binding affinity is presented as the docking score in kcal/mol, which indicates the strength of the interaction between the ligand and the protein. A more negative score represents a stronger binding affinity.

Compound ID	IUPAC Name	Docking Score (kcal/mol)
Palbociclib (Reference)	6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one	-9.2
Compound 14b	6-((4-bromophenyl)amino)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one	-8.5
Compound 17	7-hydroxy-5-methoxy-2-methyl-6-((4-nitrophenyl)amino)-4H-chromen-4-one	-8.1
Compound 19	6-((4-fluorophenyl)amino)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one	-7.9
Compound 6a	6-(benzylamino)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one	-7.5
Compound 6b	7-hydroxy-6-((4-methoxybenzyl)amino)-5-methoxy-2-methyl-4H-chromen-4-one	-7.8
Compound 11	6-((2,4-dinitrophenyl)amino)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one	-8.3
Compound 14c	6-((4-chlorophenyl)amino)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one	-8.4

Data extracted from a study on novel chromone congeners with potent anticancer activity. The specific **6,7-Dimethylchromone** was not evaluated in this study.

Experimental Protocols

The in silico molecular docking studies were performed to understand the binding mechanism of the synthesized chromone derivatives with the CDK4 enzyme. The detailed methodology is as follows:

1. Protein Preparation:

- The three-dimensional crystal structure of the CDK4 enzyme was retrieved from the Protein Data Bank (PDB ID: 2W96).
- The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands.
- Hydrogen atoms were added to the protein, and charges were assigned using the AMBER ff14SB force field.
- The structure was then minimized to relieve any steric clashes.

2. Ligand Preparation:

- The 2D structures of the chromone derivatives were drawn using ChemDraw and converted to 3D structures.
- The ligands were optimized using the semi-empirical PM3 method to obtain the most stable conformation.
- Gasteiger charges were assigned to the ligand atoms.

3. Molecular Docking Simulation:

- Molecular docking was performed using AutoDock Vina within the PyRx virtual screening tool.^[1]
- The prepared CDK4 protein was set as the macromolecule (receptor), and the chromone derivatives were used as ligands.

- A grid box was defined to encompass the active site of the CDK4 enzyme, with dimensions of 25 x 25 x 25 Å centered on the key active site residues.
- The Lamarckian Genetic Algorithm was employed for the docking calculations, with a population size of 150 and a maximum of 2,500,000 energy evaluations.
- The top-ranked binding poses for each ligand were selected based on the lowest binding energy (docking score).

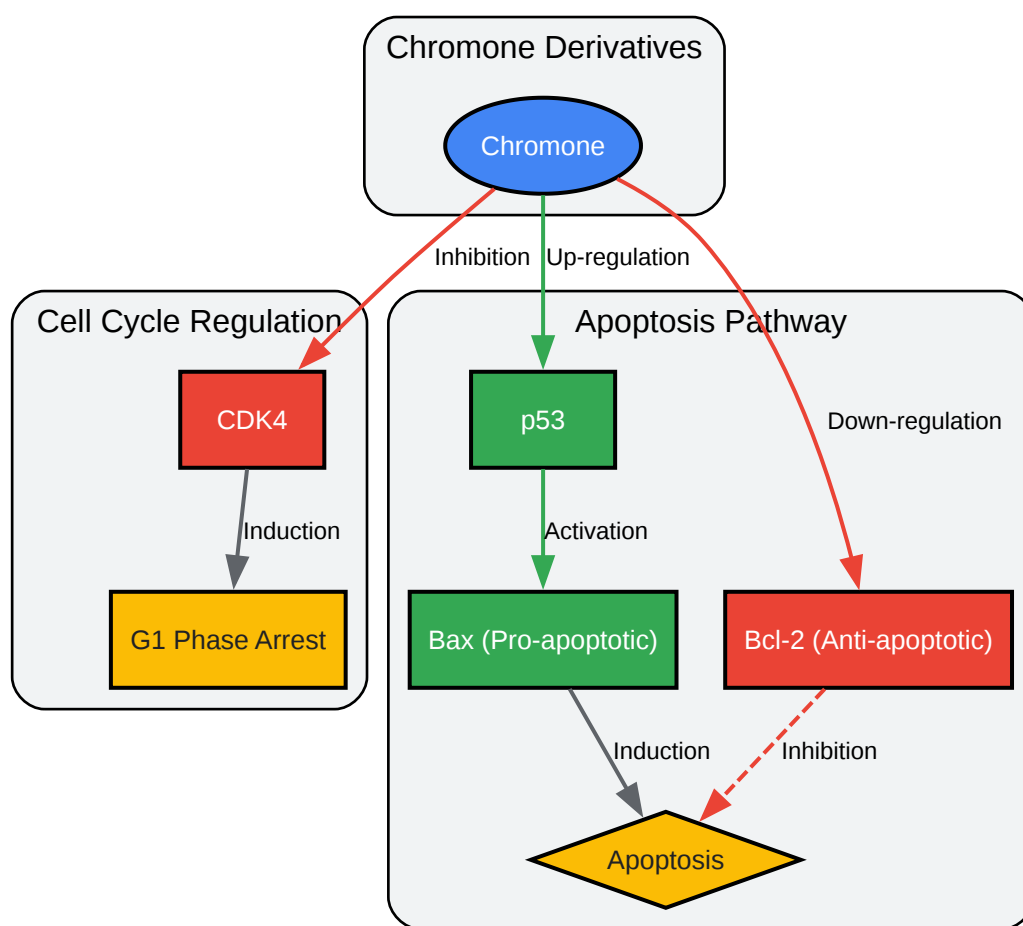
4. Analysis of Interactions:

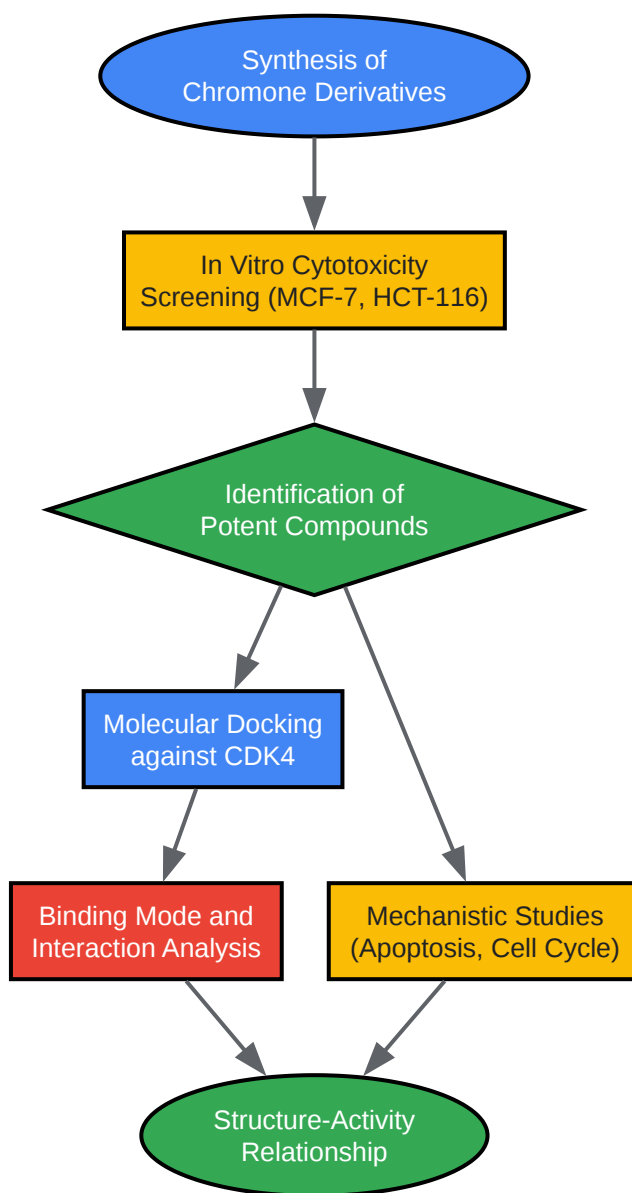
- The interactions between the docked ligands and the amino acid residues of the CDK4 active site were visualized and analyzed using Discovery Studio Visualizer.
- The analysis focused on identifying key hydrogen bonds and hydrophobic interactions that contribute to the binding affinity.

Visualizations

Signaling Pathway of Chromone Derivatives in Cancer Cells

The following diagram illustrates the proposed mechanism of action for the studied chromone derivatives in inducing apoptosis and cell cycle arrest in cancer cells. By inhibiting CDK4, these compounds trigger a downstream signaling cascade.





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References

- 1. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
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